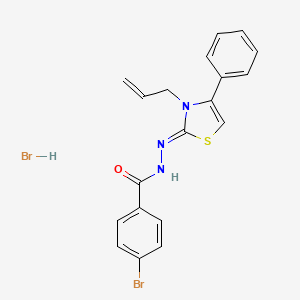
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide, also known as DANO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DANO is a fluorescent probe that is commonly used to detect reactive oxygen species (ROS) in living cells. The compound has been found to have several advantages over other ROS probes, making it an attractive option for researchers.
Aplicaciones Científicas De Investigación
Fluorescence Imaging in Biological Systems
Research involving 2-(N,N-Dimethylamino)naphthalene-based probes, which share structural similarities with the compound , has led to advancements in fluorescence imaging. For instance, a probe designed for zinc ion detection enabled high-resolution imaging in HeLa cells and Arabidopsis, demonstrating the compound's utility in selective fluorescence imaging and biological studies (Ji Ha Lee et al., 2015).
Study of Hydrogen Bonds in Chemical Structures
The study of hydrogen bonds in chemical adducts, such as those involving dimethylamino and nitrophenyl groups, reveals insights into the structural and IR spectral characteristics of these compounds. This knowledge aids in understanding the chemical behavior and properties of complex molecules, showcasing the significance of structural analysis in chemical research (E. Grech et al., 1997).
Neurological Studies via Imaging Techniques
Compounds featuring dimethylamino and naphthalene components have been utilized in positron emission tomography (PET) imaging to study Alzheimer's disease. For example, a hydrophobic radiofluorinated derivative was used to identify and monitor the accumulation of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients, highlighting the compound's application in medical diagnostics and research (K. Shoghi-Jadid et al., 2002).
Catalysis and Synthetic Chemistry
Dimethylamino and naphthalene moieties are key in the development of catalytic and synthetic methods. For instance, palladium templates containing ortho-metalated dimethylamino naphthalene derivatives have been used to promote asymmetric synthesis, demonstrating the utility of such structures in enhancing reaction selectivity and efficiency in organic synthesis (Yinhua Huang et al., 2010).
Chemical Sensing and Detection
The structural components of the query compound are found in sensors and probes for chemical detection. For example, a cyclen derivative doubly functionalized with dimethylamino and naphthalene groups acted as a selective fluorescent probe for metal ions, showcasing the potential of these structures in developing sensitive and selective sensors for environmental and biological applications (S. Aoki et al., 2001).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-25(2)20(17-11-7-9-15-8-3-4-10-16(15)17)14-23-21(27)22(28)24-18-12-5-6-13-19(18)26(29)30/h3-13,20H,14H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWKYVUNHXRORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-])C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

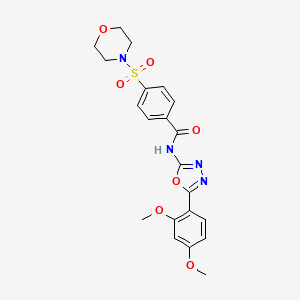

![4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid](/img/structure/B2825766.png)
![2-(1-methyl-1H-indol-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2825768.png)
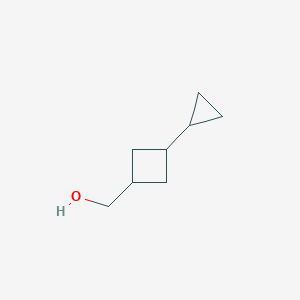
![3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B2825771.png)
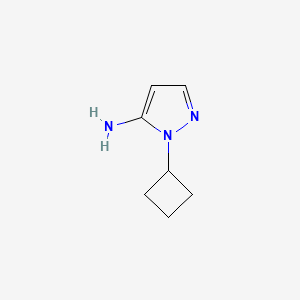
![(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2825774.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-chloropyridine](/img/structure/B2825778.png)

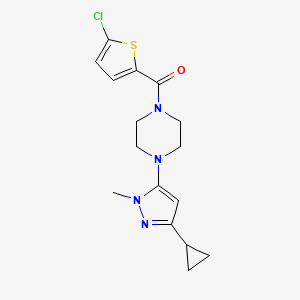

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2825784.png)
